molecular formula C12H11BrN2 B11787832 6-Bromo-1,2,3,4-tetrahydrophenazine

6-Bromo-1,2,3,4-tetrahydrophenazine

Cat. No.: B11787832
M. Wt: 263.13 g/mol
InChI Key: MORVCJXSUMZUOI-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydrophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The addition of a bromine atom to the phenazine structure can enhance its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 6-Bromo-1,2,3,4-tetrahydrophenazine typically involves the bromination of 1,2,3,4-tetrahydrophenazine. One common method includes the reaction of 1,2,3,4-tetrahydrophenazine with bromine in an organic solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Chemical Reactions Analysis

6-Bromo-1,2,3,4-tetrahydrophenazine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydrophenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydrophenazine involves its interaction with cellular components. The bromine atom enhances its ability to form reactive intermediates that can interact with DNA, proteins, and other biomolecules. This interaction can lead to the inhibition of cellular processes, making it effective as an antimicrobial and antitumor agent .

Comparison with Similar Compounds

6-Bromo-1,2,3,4-tetrahydrophenazine can be compared with other brominated phenazine derivatives, such as 6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline . While both compounds share similar structural features, their reactivity and biological activities can differ due to the position of the bromine atom and the overall molecular framework.

Similar compounds include:

These compounds highlight the versatility of brominated phenazines in various scientific and industrial applications.

Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydrophenazine

InChI

InChI=1S/C12H11BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h3-4,7H,1-2,5-6H2

InChI Key

MORVCJXSUMZUOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC=C3Br)N=C2C1

Origin of Product

United States

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